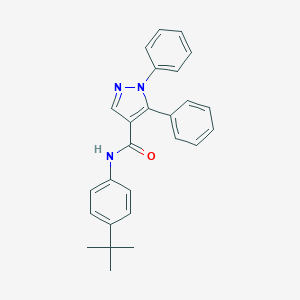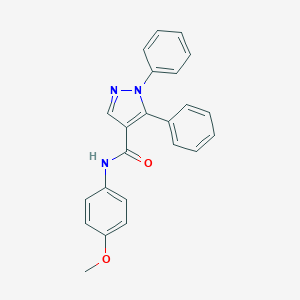
4-Isoxazolecarboxamide, N-(4-iodophenyl)-5-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Isoxazolecarboxamide, N-(4-iodophenyl)-5-methyl- is a chemical compound that has been widely used in scientific research due to its unique properties. This compound has been synthesized using various methods and has been found to have potential applications in the field of medicine and biochemistry.
Mécanisme D'action
The mechanism of action of 4-Isoxazolecarboxamide, N-(4-iodophenyl)-5-methyl- is not fully understood. However, it has been shown to interact with specific proteins and enzymes, leading to changes in their activity and function.
Biochemical and Physiological Effects:
4-Isoxazolecarboxamide, N-(4-iodophenyl)-5-methyl- has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes such as protein kinases and phosphodiesterases. It has also been shown to modulate the activity of ion channels and receptors.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-Isoxazolecarboxamide, N-(4-iodophenyl)-5-methyl- in lab experiments is its ability to selectively target specific proteins and enzymes. However, one limitation is that its effects may be non-specific and may vary depending on the experimental conditions.
Orientations Futures
There are several future directions for the use of 4-Isoxazolecarboxamide, N-(4-iodophenyl)-5-methyl-. One potential area of research is the development of new drugs that target specific enzymes and proteins. Another potential area of research is the study of its effects on cellular signaling pathways and its potential use as a diagnostic tool for various diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Méthodes De Synthèse
The synthesis of 4-Isoxazolecarboxamide, N-(4-iodophenyl)-5-methyl- can be achieved through various methods. One such method involves the reaction of 4-iodoaniline with 5-methylisoxazole-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting compound is then purified using chromatography techniques.
Applications De Recherche Scientifique
4-Isoxazolecarboxamide, N-(4-iodophenyl)-5-methyl- has been extensively studied for its potential applications in scientific research. It has been found to be a useful tool in the study of various biological processes such as protein-protein interactions, enzyme kinetics, and signal transduction pathways.
Propriétés
Numéro CAS |
67790-01-6 |
|---|---|
Nom du produit |
4-Isoxazolecarboxamide, N-(4-iodophenyl)-5-methyl- |
Formule moléculaire |
C11H9IN2O2 |
Poids moléculaire |
328.11 g/mol |
Nom IUPAC |
N-(4-iodophenyl)-5-methyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C11H9IN2O2/c1-7-10(6-13-16-7)11(15)14-9-4-2-8(12)3-5-9/h2-6H,1H3,(H,14,15) |
Clé InChI |
LTOIKBCWFOMQRB-UHFFFAOYSA-N |
SMILES |
CC1=C(C=NO1)C(=O)NC2=CC=C(C=C2)I |
SMILES canonique |
CC1=C(C=NO1)C(=O)NC2=CC=C(C=C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(3-Methylphenyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287344.png)
![Methyl 3-{3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ether](/img/structure/B287345.png)
![Methyl {3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether](/img/structure/B287347.png)
![6-(2-Fluorophenyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287348.png)
![6-[2-(Trifluoromethyl)phenyl]-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287351.png)
![6-(4-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287352.png)
![6-(2-Methylphenyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287353.png)
![6-[3-(Trifluoromethyl)phenyl]-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287354.png)
![6-(Trifluoromethyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287358.png)




